molecular formula C10H12O4 B8687568 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID

Cat. No.: B8687568
M. Wt: 196.20 g/mol
InChI Key: ZJJAKCGVBPXFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID is a phenolic compound that belongs to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID can be achieved through several methods. One common approach involves the hydroxylation of 3-isopropoxybenzoic acid using molecular oxygen. This reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize molecular oxygen or other oxidizing agents to introduce the hydroxyl group into the aromatic ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Another hydroxybenzoic acid with similar antioxidant and anti-inflammatory properties.

    p-Hydroxybenzoic Acid: Known for its use in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.

    Protocatechuic Acid: Exhibits strong antioxidant and antimicrobial activities

Uniqueness

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID is unique due to its specific structural features, such as the isopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-hydroxy-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,11H,1-2H3,(H,12,13)

InChI Key

ZJJAKCGVBPXFQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

After adding 10 ml of 4N aqueous sodium hydroxide solution to a solution of the 3.0 g (14.3 mmol) of 5-hydroxy-3-isopropoxybenzoic acid methyl ester obtained in Production Example 59 in methanol (50 ml), the mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated under reduced pressure, and then saturated aqueous ammonium chloride was added, extraction was performed with chloroform, and the organic layer was dried and then concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (chloroform:methanol=50:1) to obtain 2.44 g of 5-hydroxy-3-isopropoxybenzoic acid (yield: 87%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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